2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a compound characterized by its unique molecular structure, which includes a 1,3,4-oxadiazole moiety and a thiophene group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The systematic name indicates the presence of an ethanamine functional group, suggesting possible biological activity.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide it in high purity (≥95%) for research purposes. The empirical formula is C₈H₉N₃OS, with a Molecular Weight of approximately 185.24 g/mol. Its CAS Number is 1223748-45-5, indicating its unique identity in chemical databases .
2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine belongs to the class of organic compounds known as oxadiazoles. These compounds are recognized for their diverse biological activities and are often studied for their potential in drug development and as fluorescent materials.
The synthesis of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves multi-step organic reactions. A common method includes the reaction of appropriate thiophenes with hydrazine derivatives to form the oxadiazole ring.
The molecular structure of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine features:
The structure can be represented using the following SMILES notation: CC(C(=N)N)C1=NN=C(O1)c2cccs2. The 3D conformation can be analyzed using computational chemistry software or X-ray crystallography for detailed structural insights.
The compound is likely to participate in various chemical reactions typical of amines and oxadiazoles:
Reactions involving this compound should be conducted under controlled environments to prevent side reactions and ensure high yields.
The mechanism of action for compounds containing oxadiazole moieties often involves:
Research indicates that similar compounds exhibit antimicrobial and anti-inflammatory properties, suggesting potential pharmacological applications .
2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine has several potential applications:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3